1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
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Overview
Description
1-{4-phenyl-2-oxabicyclo[211]hexan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl It is a bicyclic amine derivative that features a phenyl group and an oxabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Oxabicyclohexane Core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and an alkene are reacted under photochemical conditions to form the bicyclic structure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the oxabicyclohexane core is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or primary amines.
Scientific Research Applications
1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-ylmethanamine hydrochloride
- 4-phenyl-2-oxabicyclo[2.1.1]hexan-1-ylmethanol
Uniqueness
1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is unique due to its specific combination of a phenyl group and an oxabicyclohexane core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2613383-35-8 |
---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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